6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
“6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a chemical compound with the empirical formula C7H8N4. It has a molecular weight of 148.17 . This compound belongs to the class of organic compounds known as pyrrolopyrimidines .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been well studied. One method involves the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide, followed by reaction with the appropriate amine at elevated temperatures .Molecular Structure Analysis
The molecular structure of “6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is characterized by a pyrrolopyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with a pyrrole ring .Scientific Research Applications
Chemical Synthesis and Modification
- 6-Methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives have been synthesized and modified for various applications. One study presents an optimal route for synthesizing methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are starting materials for the corresponding 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids. These derivatives possess fungicidal properties (Tumkevičius, Urbonas, & Vainilavicius, 2000). Another research outlines a facile synthesis method for N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Bommeraa, Merugu, & Eppakayala, 2019).
Medicinal Chemistry
- The compound and its derivatives have been investigated for their potential in medicinal chemistry. For instance, a series of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives with NF-κB inducing kinase (NIK) inhibitory activity were identified through structure-based drug design. These derivatives are considered potential treatments for psoriasis (Zhu et al., 2020).
Material Science and Chemical Studies
- The compound has applications in material science and chemical studies as well. For example, NMR data of N‐substituted 6‐(4‐methoxyphenyl)‐7H‐pyrrolo[2, 3‐d]pyrimidin‐4‐amines, including fluorinated ones, have been assigned based on various spectroscopic methods, highlighting its utility in advanced chemical analysis (Sørum et al., 2010).
Antimicrobial Activity
- Some derivatives of 6-Methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-amine have been synthesized and evaluated for their antimicrobial activity. Compounds like pyrrolo[2,3-d]pyrimidin-4-amines showed potent activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Mohamed, El-Domany, & Abd El-hameed, 2009).
properties
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJGBNLTUIUHME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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